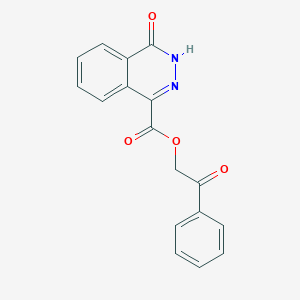
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide, also known as ETS, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. It does this by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intracellular calcium levels, and the modulation of ion channel activity. It has also been shown to have neuroprotective effects in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its effects on other ion channels and signaling pathways. Additionally, further studies are needed to fully understand the mechanisms underlying its biochemical and physiological effects.
Métodos De Síntesis
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide can be synthesized by reacting 5-methyl-2-nitrobenzenesulfonamide with sodium azide and ethyl iodide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide has been used in a variety of scientific research studies, including as a tool to investigate the role of calcium signaling in neuronal cells, as a potential therapeutic agent for cancer, and as a probe for studying the binding of sulfonamides to carbonic anhydrase enzymes.
Propiedades
Fórmula molecular |
C10H13N5O2S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-3-12-18(16,17)10-6-8(2)4-5-9(10)15-7-11-13-14-15/h4-7,12H,3H2,1-2H3 |
Clave InChI |
VXJJZFYFGNFCNW-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C)N2C=NN=N2 |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CC(=C1)C)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
